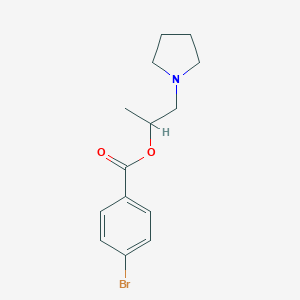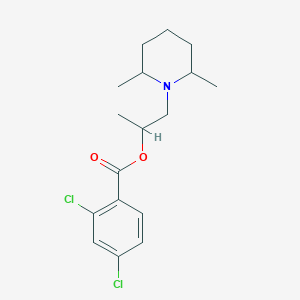
1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis, and its unique structure and properties make it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions, allowing it to participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate in lab experiments is its unique structure and properties. This compound is a valuable tool for organic synthesis, and its use can lead to the development of new and innovative compounds.
However, one of the limitations of using this compound is its high cost. Additionally, its limited availability can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate. One possible area of research is the development of new and innovative organic compounds using this reagent. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a valuable tool for organic synthesis and has a wide range of potential applications in scientific research. Its unique structure and properties make it a valuable tool for the development of new and innovative compounds, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the reaction of morpholine and 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate has a wide range of applications in scientific research. One of the primary uses of this compound is as a reagent in organic synthesis. Its unique structure and properties make it a valuable tool for the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C22H35NO3 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
1-morpholin-4-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H35NO3/c1-16(15-23-8-10-25-11-9-23)26-20(24)17-12-18(21(2,3)4)14-19(13-17)22(5,6)7/h12-14,16H,8-11,15H2,1-7H3 |
Clave InChI |
YNAIBQUOBOLUOZ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)

![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)


![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)


![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
